N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)pivalamide
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Description
Synthesis Analysis
The synthesis of related compounds involves various techniques. For instance, a new organic nonlinear optical single crystal of chalcone derivative, 1-(5-chlorothiophen-2-yl)-3-(4-methoxyphenyl) prop-2-en-1-one (5CT4MP) has been synthesized by slow evaporation technique . Another compound, 1‐(5‐chlorothiophen‐2‐yl)‐3‐(2,4,5‐Trimethoxyphenyl) Prop‐2‐en‐1‐one, has also been synthesized and grown as a high‐quality single crystal by the slow evaporation technique .Molecular Structure Analysis
The molecular structure of related compounds such as “2-(5-CHLOROTHIOPHEN-2-YL)ETHANAMINE HYDROCHLORIDE” has been analyzed. It has a molecular formula of C6H9Cl2NS, an average mass of 198.113 Da, and a monoisotopic mass of 196.983276 Da . Another related compound, “N-[(5-chlorothiophen-2-yl)methyl]-N,2-dimethylpiperidine-2-carboxamide”, has a molecular formula of C19H16ClN3O3S and a molecular weight of 401.867 .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as “(5-Chlorothiophen-2-yl)methanamine hydrochloride” and “(5-Chlorothiophen-2-yl)methanamine” have been analyzed. For instance, “(5-Chlorothiophen-2-yl)methanamine hydrochloride” is a solid substance that should be stored in a dark place, under inert atmosphere, and at a temperature of 2-8°C . “(5-Chlorothiophen-2-yl)methanamine” is a liquid that should be stored in a dark place, under inert atmosphere, and in a freezer under -20°C .Safety And Hazards
The safety and hazards of related compounds such as “(5-Chlorothiophen-2-yl)methanamine hydrochloride” have been analyzed. It is harmful if swallowed or inhaled, and it may cause skin and eye irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2S/c1-11(2,3)9(16)13-10-15-14-8(17-10)6-4-5-7(12)18-6/h4-5H,1-3H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IESOGUHVIDTJPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(O1)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide |
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